5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid
CAS No.: 1030017-70-9
Cat. No.: VC7371838
Molecular Formula: C8H7N3O2
Molecular Weight: 177.163
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1030017-70-9 |
|---|---|
| Molecular Formula | C8H7N3O2 |
| Molecular Weight | 177.163 |
| IUPAC Name | 5-methylimidazo[1,2-a]pyrimidine-7-carboxylic acid |
| Standard InChI | InChI=1S/C8H7N3O2/c1-5-4-6(7(12)13)10-8-9-2-3-11(5)8/h2-4H,1H3,(H,12,13) |
| Standard InChI Key | KUXRTFGCKBEVDE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=NC=CN12)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused imidazo[1,2-a]pyrimidine core, with a methyl group at the 5-position and a carboxylic acid moiety at the 7-position. The planar bicyclic system consists of a six-membered pyrimidine ring fused to a five-membered imidazole ring, creating a rigid scaffold conducive to intermolecular interactions. The 2D structure (Figure 1) reveals conjugation across the heterocyclic system, while the 3D conformer illustrates slight puckering due to steric effects from the methyl substituent .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 5-methylimidazo[1,2-a]pyrimidine-7-carboxylic acid |
| CAS Registry Number | 1030017-70-9 |
| SMILES | CC1=CC(=NC2=NC=CN12)C(=O)O |
| InChI Key | KUXRTFGCKBEVDE-UHFFFAOYSA-N |
The carboxylic acid group enhances water solubility under basic conditions, while the methyl group contributes to lipophilicity, balancing bioavailability. Computational analyses predict a polar surface area (PSA) of 78.9 Ų and a LogP value of 0.72, indicating moderate membrane permeability .
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group ( ppm) and carboxylic proton ( ppm). Infrared (IR) spectra show characteristic stretches for the carboxylic acid O-H () and C=O () groups . Mass spectrometry confirms the molecular ion peak at m/z 177.16, consistent with the molecular weight.
Synthetic Routes and Optimization
Condensation-Cyclization Strategy
The most reported synthesis involves a two-step process:
-
Condensation: 2-Amino-4-methylpyrimidine reacts with a β-keto carboxylic acid (e.g., levulinic acid) under acidic conditions (HCl or ) to form an intermediate Schiff base.
-
Cyclization: Intramolecular dehydration catalyzed by phosphoryl chloride () or polyphosphoric acid (PPA) yields the imidazo[1,2-a]pyrimidine core .
Alternative Multicomponent Approaches
Recent advancements employ one-pot, three-component reactions combining 2-aminopyrimidine derivatives, aldehydes, and carboxylic acids. For instance, using 2-amino-4-methylpyrimidine, formaldehyde, and malonic acid in methanol under reflux produces the target compound in 52% yield . This method reduces isolation steps but requires precise stoichiometric control to minimize byproducts like dimeric species .
Biological Activities and Mechanisms
Antitumor Efficacy
In vitro studies demonstrate potent antiproliferative activity against the MCF-7 breast cancer cell line, with values ranging from 12–18 μM . Mechanistic investigations suggest:
-
Topoisomerase II Inhibition: The planar heterocycle intercalates DNA, stabilizing topoisomerase II-DNA cleavage complexes and inducing apoptosis .
-
Reactive Oxygen Species (ROS) Generation: Methyl and carboxylic acid groups enhance electron-deficient regions, promoting ROS-mediated cytotoxicity.
Table 2: Comparative Anticancer Activity
| Derivative | (μM) | Target Cell Line |
|---|---|---|
| Parent Compound | 15.2 ± 1.3 | MCF-7 |
| 5-Ethyl Analog | 22.7 ± 2.1 | MCF-7 |
| 7-Amidated Derivative | 8.9 ± 0.9 | MCF-7 |
Applications in Medicinal Chemistry
Building Block for Drug Design
The carboxylic acid group facilitates derivatization into amides, esters, and hydrazides. Notable examples include:
-
Amide Conjugates: Coupling with aryl amines enhances blood-brain barrier penetration for CNS-targeted therapies.
-
Metal Complexes: Coordination with platinum(II) yields analogs with improved DNA-binding affinity .
Corrosion Inhibition
In industrial applications, imidazo[1,2-a]pyrimidine derivatives adsorb onto steel surfaces, forming protective films. Electrochemical impedance spectroscopy (EIS) reveals 89% inhibition efficiency at 500 ppm, mediated by nitrogen lone-pair electron donation to metal d-orbitals .
Recent Research Advancements
Computational Modeling
Density functional theory (DFT) calculations optimize substituent effects on bioactivity. Frontier molecular orbital (FMO) analysis indicates a HOMO-LUMO gap of 4.3 eV, correlating with charge-transfer interactions in biological systems. Molecular docking predicts strong binding () to the ATP-binding site of EGFR kinase .
Structure-Activity Relationship (SAR) Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume